1-Cyanocyclohexaneacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

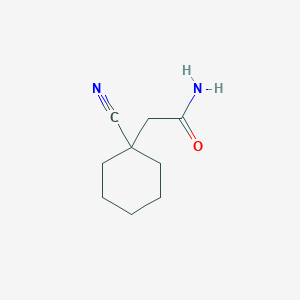

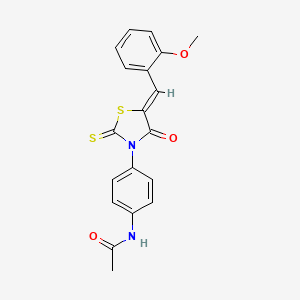

1-Cyanocyclohexaneacetamide, also known as CCHA, is a chemical compound that has gained significant attention in scientific research due to its potential use in the development of new drugs. CCHA is a white crystalline solid that is soluble in water and has a molecular weight of 183.23 g/mol.

科学的研究の応用

Bioprocess Development for Gabapentin Production

1-Cyanocyclohexaneacetamide serves as a key intermediate in the production of gabapentin, an antiepileptic drug. Research has focused on developing efficient bioprocesses for its production. A study by Wu et al. (2016) highlighted the use of recombinant amidase from Pantoea sp. for hydrolyzing this compound, achieving high efficiency in the enzymatic production of 1-cyanocyclohexaneacetic acid, crucial for gabapentin synthesis (Wu et al., 2016).

Enhancing Industrial Biocatalysts

In the context of improving industrial biocatalysts, Shen et al. (2020) explored the use of Pichia pastoris in producing nitrilase for the bioconversion of this compound to 1-Cyanocyclohexaneacetic acid. They demonstrated significant enhancements in catalytic activities, underscoring the potential of genetically engineered strains in bioprocesses involving this compound (Shen et al., 2020).

Regioselective Hydration Processes

The study by Zheng et al. (2016) explored the regioselective hydration of alicyclic α,ω-dinitrile 1-cyanocyclohexaneacetonitrile to this compound using microbial nitrile hydratase. This process represents a green and potentially industrial route to gabapentin, highlighting the role of this compound in environmentally friendly synthesis methods (Zheng et al., 2016).

作用機序

1-Cyanocyclohexaneacetamide, also known as 2-(1-cyanocyclohexyl)acetamide, is a chemical compound with the molecular formula C9H14N2O and a molecular weight of 166.22

Target of Action

It’s worth noting that acetamide, a related compound, has been found to interact with the aliphatic amidase expression-regulating protein in pseudomonas aeruginosa .

Mode of Action

For instance, cyanoacetamide derivatives are known to react with common bidentate reagents to form a variety of heterocyclic compounds .

Pharmacokinetics

Its physicochemical properties, such as its molecular weight and lipophilicity, suggest that it may have good oral absorption and the ability to cross lipid barriers .

生化学分析

Biochemical Properties

1-Cyanocyclohexaneacetamide is known to interact with enzymes such as amidase and nitrile hydratase . Amidase, in particular, has been used to catalyze the efficient production of 1-cyanocyclohexaneacetic acid from this compound . This interaction is significant as it demonstrates the role of this compound in biochemical reactions .

Cellular Effects

The cellular effects of this compound are not well-documented in the literature. It is known that the compound can be efficiently produced in cells of recombinant E. coli BL21 containing amidase . This suggests that this compound may have an impact on cellular metabolism, particularly in the context of biotransformation reactions .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with enzymes like amidase and nitrile hydratase . Amidase catalyzes the hydrolysis of this compound into 1-cyanocyclohexaneacetic acid . This process demonstrates how this compound exerts its effects at the molecular level.

Temporal Effects in Laboratory Settings

It is known that the enzymatic hydrolysis of this compound can be completed within a short time frame in the presence of certain enzymes .

Dosage Effects in Animal Models

There is currently no available information on the dosage effects of this compound in animal models .

Metabolic Pathways

This compound is involved in the metabolic pathway catalyzed by amidase . This enzyme catalyzes the hydrolysis of amides into their corresponding carboxylic acids and ammonia . This suggests that this compound may interact with enzymes and cofactors involved in this metabolic pathway.

特性

IUPAC Name |

2-(1-cyanocyclohexyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c10-7-9(6-8(11)12)4-2-1-3-5-9/h1-6H2,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKOANHLHMPAVER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CC(=O)N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(tert-butyl)urea](/img/structure/B2952387.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)acrylamide](/img/structure/B2952388.png)

![3-((2,5-dimethylbenzyl)thio)-7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2952402.png)